molecular formula C16H14Cl2 B14735990 [Dichloro(1-phenylcyclopropyl)methyl]benzene CAS No. 5680-56-8

[Dichloro(1-phenylcyclopropyl)methyl]benzene

Cat. No.: B14735990
CAS No.: 5680-56-8
M. Wt: 277.2 g/mol
InChI Key: NDADNFFMMNIODG-UHFFFAOYSA-N
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Description

[Dichloro(1-phenylcyclopropyl)methyl]benzene is an organic compound characterized by the presence of a dichloro-substituted cyclopropyl group attached to a phenyl ring, which is further connected to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Dichloro(1-phenylcyclopropyl)methyl]benzene typically involves the reaction of 1-phenylcyclopropylmethanol with thionyl chloride (SOCl₂) to introduce the dichloro functionality. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield. The general reaction scheme is as follows:

    Starting Material: 1-phenylcyclopropylmethanol

    Reagent: Thionyl chloride (SOCl₂)

    Conditions: Anhydrous, reflux

The reaction proceeds with the formation of this compound as the major product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[Dichloro(1-phenylcyclopropyl)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Substituted derivatives with nucleophiles.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

[Dichloro(1-phenylcyclopropyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [Dichloro(1-phenylcyclopropyl)methyl]benzene involves its interaction with specific molecular targets. The dichloro groups and the cyclopropyl ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

5680-56-8

Molecular Formula

C16H14Cl2

Molecular Weight

277.2 g/mol

IUPAC Name

[dichloro-(1-phenylcyclopropyl)methyl]benzene

InChI

InChI=1S/C16H14Cl2/c17-16(18,14-9-5-2-6-10-14)15(11-12-15)13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

NDADNFFMMNIODG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(C3=CC=CC=C3)(Cl)Cl

Origin of Product

United States

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